

Core Off-Target Mechanisms of Canagliflozin in Cardiovascular Research

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Canagliflozin's cardiovascular benefits appear to be mediated by a constellation of off-target effects, including the activation of AMP-activated protein kinase (AMPK), modulation of mitochondrial function, inhibition of the sodium-hydrogen exchanger (NHE), and suppression of inflammatory and oxidative stress pathways.

AMP-Activated Protein Kinase (AMPK) Activation

Canagliflozin has been shown to activate AMPK, a crucial regulator of cellular energy homeostasis with established cardioprotective roles.[1] This activation is not a direct effect but is understood to be a consequence of the inhibition of mitochondrial Complex I, which leads to an increased cellular AMP/ADP to ATP ratio.[2][3]

Quantitative Data on AMPK Activation by Canagliflozin



Parameter	Cell Type	Canagliflozin Concentration	Effect	Reference
AMPK Phosphorylation (Thr172)	HEK-293 cells	1-30 μΜ	Dose-dependent increase	[2]
ACC Phosphorylation (Ser79)	HEK-293 cells	1-30 μΜ	Dose-dependent increase	[2]
AMPK Activation	Mouse Embryonic Fibroblasts (MEFs)	> 1 µM	Activation observed	[2][4]
AMPK Phosphorylation (Thr172)	Human Atrial Myocardium	10 μΜ	Increased phosphorylation	[5][6]
ACC Phosphorylation (Ser79)	Human Atrial Myocardium	10 μΜ	Increased phosphorylation	[5][6]

Experimental Protocol: Western Blotting for AMPK and ACC Phosphorylation

A common method to quantify the activation of AMPK is to measure the phosphorylation of AMPK at Threonine 172 (p-AMPK) and its downstream target, acetyl-CoA carboxylase (ACC) at Serine 79 (p-ACC), via Western blotting.[2][7][8]

- Sample Preparation: Tissues or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7] Protein concentration is determined using a BCA assay.
- Gel Electrophoresis: Equal amounts of protein (e.g., 20-40 μg) are mixed with Laemmli sample buffer, denatured by heating at 95°C for 5 minutes, and then separated on an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).[7]



- Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 TBST) to prevent non-specific antibody binding.[7]
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC, diluted in blocking buffer.[9]
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a
 horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
 temperature.[9]
- Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate
 and captured with an imaging system.[7] The band intensities are quantified using
 densitometry software.

Signaling Pathway: **Canagliflozin**-Induced AMPK Activation



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Canagliflozin activates AMPK via mitochondrial complex I inhibition.

Modulation of Mitochondrial Function

Canagliflozin directly impacts mitochondrial respiration, primarily through the inhibition of Complex I of the electron transport chain.[10][11] This effect is central to its AMPK-activating properties and also contributes to a reduction in mitochondrial reactive oxygen species (ROS) production.[12]

Quantitative Data on Mitochondrial Effects of Canagliflozin



Parameter	Cell/Tissue Type	Canagliflozin Concentration	Effect	Reference
Mitochondrial Complex I Inhibition	Prostate and Lung Cancer Cells	Clinically achievable concentrations	Inhibition of respiration	[10][11]
IC50 for Mitochondrial Respiration	HUVECs	9 μΜ	Inhibition	[13]
Basal Respiration	High-glucose treated H9C2 cells	20 μΜ	Improved	[14]
ATP Production	High-glucose treated H9C2 cells	20 μΜ	Improved	[14]
Mitochondrial ROS	High-glucose treated H9C2 cells	20 μΜ	Reduced	[14]

Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[15][16][17]

- Cell Seeding: Cardiomyocytes or other relevant cell types are seeded in a Seahorse XF96 cell culture microplate and allowed to adhere.
- Drug Treatment: Cells are treated with canagliflozin at various concentrations for a specified duration.
- Assay Preparation: One hour before the assay, the cell culture medium is replaced with Seahorse XF DMEM medium supplemented with substrates like glucose, pyruvate, and glutamine.[15]



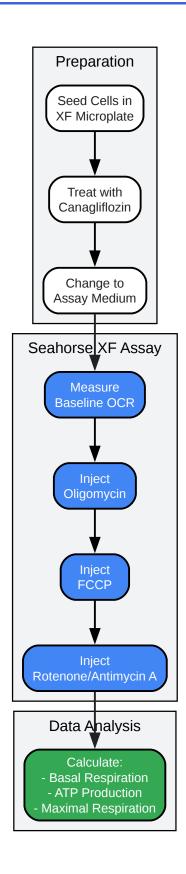




- Seahorse XF Mito Stress Test: The microplate is placed in the Seahorse XF Analyzer. The
 assay involves the sequential injection of mitochondrial stressors to measure key parameters
 of mitochondrial function:
 - Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.
 - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
 - Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down
 mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen
 consumption.[15]
- Data Analysis: The OCR data is used to calculate parameters such as basal respiration, maximal respiration, ATP production, and spare respiratory capacity.[15]

Experimental Workflow: Seahorse Mito Stress Test





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Workflow for assessing mitochondrial function with a Seahorse Analyzer.



Inhibition of Sodium-Hydrogen Exchanger (NHE)

Evidence suggests that **canagliflozin** can inhibit the cardiac Na+/H+ exchanger 1 (NHE-1).[18] This inhibition leads to a reduction in intracellular sodium, which in turn decreases intracellular calcium via the Na+/Ca2+ exchanger, a mechanism thought to be cardioprotective, particularly in the context of ischemia-reperfusion injury.

Experimental Protocol: Measurement of NHE-1 Activity

NHE-1 activity in cardiomyocytes can be measured using pH-sensitive fluorescent dyes like BCECF or cSNARF1.[19][20]

- Cell Loading: Isolated cardiomyocytes are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
- Acidification: Intracellular pH (pHi) is lowered by inducing an acid load, for example, using the ammonium prepulse technique.
- Monitoring pHi Recovery: The recovery of pHi back to baseline is monitored using fluorescence microscopy. This recovery is largely mediated by NHE-1 activity.
- Treatment: The experiment is repeated in the presence of canagliflozin to determine its
 effect on the rate of pHi recovery.
- Calculation of H+ Flux: The rate of pHi change is converted to H+ flux by considering the intracellular buffering capacity of the cells.[19]

Reduction of Oxidative Stress and Inflammation

Canagliflozin exhibits antioxidant and anti-inflammatory properties in the myocardium. It has been shown to suppress the activity of NADPH oxidase, a major source of superoxide in the heart, and to downregulate inflammatory pathways like the NLRP3 inflammasome.[5][12][21]

Quantitative Data on Antioxidant Effects of Canagliflozin



Parameter	Tissue/Cell Type	Canagliflozin Concentration	Effect	Reference
NADPH- stimulated Superoxide Production	Human Atrial Myocardium	3, 10, 100 μΜ	Dose-dependent reduction	[5]
Rac1 Activation	Human Atrial Myocardium	10 μΜ	Inhibition	[5][6]
p47phox Translocation	Human Atrial Myocardium	10 μΜ	Inhibition	[5][6]

Experimental Protocol: NADPH Oxidase Activity Assay

NADPH oxidase activity can be quantified using the lucigenin-enhanced chemiluminescence assay.[1][22][23]

- Homogenate Preparation: Heart tissue is homogenized in a buffer and subjected to differential centrifugation to obtain a membrane-enriched fraction.[1]
- Chemiluminescence Measurement: The protein homogenate is added to an assay buffer containing lucigenin (5 μ M). The reaction is initiated by adding NADPH (100-200 μ M).[1][22]
- Detection: The light emission (chemiluminescence) resulting from the reaction of lucigenin with superoxide is measured over time using a luminometer. The results are expressed as relative light units per milligram of protein.[22]

Signaling Pathway: Canagliflozin's Effect on Redox Signaling



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Canagliflozin suppresses NADPH oxidase activity via AMPK/Rac1 signaling.

Conclusion

The off-target effects of **canagliflozin** in the cardiovascular system are extensive and interconnected. Its ability to inhibit mitochondrial Complex I initiates a cascade of events, including AMPK activation, which in turn influences a wide range of cellular processes from energy metabolism to redox signaling. Concurrently, its effects on ion homeostasis through NHE-1 inhibition and its direct anti-inflammatory and antioxidant actions contribute to its overall cardioprotective profile. Understanding these SGLT2-independent mechanisms is crucial for the continued development and application of this class of drugs in cardiovascular medicine. Further research is warranted to fully elucidate the clinical relevance and interplay of these off-target effects.

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